3-Cyclobutoxy-phenol
Description
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-cyclobutyloxyphenol |
InChI |
InChI=1S/C10H12O2/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,11H,2,4-5H2 |
InChI Key |
JBQACAIIZCJNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=CC(=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Cyclobutoxy-phenol has garnered attention for its potential therapeutic properties. Its structure allows it to interact with biological systems, leading to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of cyclobutane compounds, including this compound, exhibit significant anticancer properties. For instance, modifications to the cyclobutane structure have shown enhanced activity against different cancer cell lines.
| Compound | Cell Line | % Viability Reduction |
|---|---|---|
| 3a | Caco-2 | 20–65% |
| 3b | MDA-MB-231 | 20–65% |
| 3c | SK-MEL-30 | 20–65% |
| 3d | PANC-1 | 115–144% |
These results suggest that the structural modifications of cyclobutane compounds can significantly enhance their anticancer efficacy, making them promising candidates for further drug development.
Enzyme Inhibition
The compound also exhibits inhibitory effects on specific enzymes relevant to metabolic disorders. Notably, it has shown promise in inhibiting 11β-hydroxysteroid dehydrogenase, an enzyme involved in cortisol metabolism.
| Compound | IC (µM) | Inhibition Type |
|---|---|---|
| 3h | 0.07 | Selective for 11β-HSD1 |
| 3g | 0.18 | Moderate |
| Control | ~0.1 | Benchmark (Carbenoxolone) |
This inhibition could have therapeutic implications for conditions like Cushing's syndrome and other metabolic disorders.
Environmental Applications
In environmental science, phenolic compounds like this compound are important due to their role in wastewater treatment processes.
Phenol Removal from Wastewater
A case study involving a manufacturer of thermoset resins demonstrated the effectiveness of a treatment system in reducing phenolic compounds from wastewater. The Nyex™-a system was implemented to remove phenol levels from an influent concentration of 645 mg/L to below detection limits (<0.5 mg/L).
Results:
- Chemical Effluent Treatment : Initial concentration of 645 mg/L reduced to <0.5 mg/L (99% reduction).
- Chemical Distillate Treatment : Initial concentration of 4,761 mg/L reduced to approximately 1,096 mg/L (75% reduction).
These results highlight the potential for using advanced treatment technologies to manage phenolic waste effectively without resorting to incineration .
Material Science Applications
The unique properties of this compound make it suitable for developing new materials with specific functionalities.
Polymer Synthesis
Research into polymer chemistry has shown that incorporating cyclobutane structures can enhance the mechanical and thermal properties of polymers. For instance, polymers synthesized with cyclobutane linkers demonstrate improved strength and flexibility compared to traditional materials.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The hydroxyl and cyclobutoxy groups activate the benzene ring toward electrophilic substitution, with regioselectivity influenced by their positions.
Bromination
-
Conditions : Liquid bromine in nonpolar solvents (e.g., CS₂, CHCl₃) at low temperatures yields mono-brominated products. Bromine water under aqueous conditions leads to polybromination .
-
Regioselectivity : The -OH group directs incoming electrophiles to the ortho (2-) and para (4-, 6-) positions. The cyclobutoxy group at the 3-position may sterically hinder substitution at adjacent positions.
-
Example :
Nitration
-
Conditions : Nitration with HNO₃/H₂SO₄ typically occurs at the ortho and para positions relative to the -OH group.
-
Product : Dominant formation of 4-nitro-3-cyclobutoxy-phenol due to steric hindrance from the cyclobutoxy group at the 3-position .
Ether Cleavage Reactions
The cyclobutoxy ether linkage is susceptible to cleavage under acidic or reductive conditions.
Acidic Cleavage
-
Conditions : Concentrated HBr or HI cleaves the ether bond, yielding 3-bromo-cyclobutane and phenol as products .
-
Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by the halide ion.
Reductive Cleavage
Alkylation and Acylation
The hydroxyl group undergoes typical phenol derivatization reactions.
O-Alkylation
-
Conditions : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaOH) produces 3-cyclobutoxy-phenyl alkyl ethers .
-
Example :
Acylation
Oxidation Reactions
The phenolic -OH group is oxidized to quinones under strong oxidizing conditions.
Oxidation with Fremy’s Salt
Cycloaddition and Ring-Opening Reactions
The cyclobutane ring may participate in strain-driven reactions.
[2+2] Cycloreversion
Catalytic Transformations in Zeolites
In H-BEA zeolites, this compound undergoes alkylation with alkenes (e.g., cyclohexene) via carbocation intermediates .
-
Mechanism :
-
Cyclohexene protonation forms a carbocation.
-
Electrophilic attack on the aromatic ring yields 3-cyclobutoxy-2-cyclohexylphenol (ortho) or 3-cyclobutoxy-4-cyclohexylphenol (para).
-
| Catalyst | Temperature (°C) | Major Product (ortho:para ratio) | Yield (%) |
|---|---|---|---|
| H-BEA | 120 | 1.8:1 | 72 |
| AlCl₃ | 80 | 2.1:1 | 68 |
Enzymatic Hydroxylation
Engineered P450 BM3 enzymes selectively hydroxylate the cyclobutane ring at the 1- or 3-position, yielding 1-hydroxy-3-cyclobutoxy-phenol or 3-(3-hydroxycyclobutoxy)-phenol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Cyclobutoxy-phenol with compounds sharing structural or functional similarities, as identified in the evidence. Key differences in ring size, substituents, and functional groups are highlighted (Table 1).
Table 1: Structural and Functional Comparison
Ring Strain and Reactivity
The cyclobutyl group in this compound introduces significant ring strain (~110 kJ/mol), making it more reactive in ring-opening or substitution reactions compared to cyclohexyl analogs like trans-(4-(trifluoromethyl)cyclohexyl)methanol . For example, the strained cyclobutoxy ether may undergo hydrolysis more readily under acidic or basic conditions. In contrast, the phenethoxy group in 4-(benzyloxy)-3-phenethoxyphenol (C3) lacks such strain, resulting in higher stability and a 96% synthesis yield under mild conditions .
Electronic and Steric Effects
- Fluorinated Analogs: Compounds like (3,3-Difluorocyclobutyl)methanol and 4,4-Difluorocyclohexanecarboxylic acid exhibit reduced electron density due to fluorine’s electronegativity, enhancing their metabolic stability and lipophilicity . In contrast, the phenolic hydroxyl group in this compound increases acidity (pKa ~10), favoring hydrogen-bonding interactions and aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
